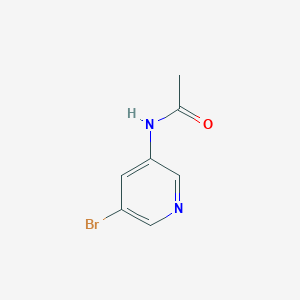

N-(5-bromopyridin-3-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(5-bromopyridin-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c1-5(11)10-7-2-6(8)3-9-4-7/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZNHKIAWCLFFHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595238 | |

| Record name | N-(5-Bromopyridin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15862-46-1 | |

| Record name | N-(5-Bromo-3-pyridinyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15862-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Bromopyridin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-(5-bromopyridin-3-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-bromopyridin-3-yl)acetamide is a halogenated pyridine derivative of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, including physicochemical characteristics, spectral data, and a detailed synthesis protocol. This document is intended to serve as a valuable resource for researchers and scientists engaged in the development of novel therapeutics.

Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇BrN₂O | [1] |

| Molecular Weight | 215.05 g/mol | [1][2] |

| CAS Number | 15862-46-1 | [1][2] |

| Purity | Typically ≥98% | [1][2] |

| Appearance | Solid | |

| Melting Point | >175 °C (decomposed) for a related dihydrate | [3] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While full spectra are often proprietary, the following sections detail expected spectral characteristics based on related compounds and general chemical principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl and amine protons of the acetamide group. The chemical shifts and coupling constants will be influenced by the positions of the bromine and acetamido substituents on the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. Key signals will correspond to the carbonyl carbon of the acetamide group, the methyl carbon, and the carbons of the pyridine ring, with the carbon attached to the bromine atom showing a characteristic shift.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Expected key peaks include:

-

N-H stretch: A peak in the region of 3200-3400 cm⁻¹ corresponding to the amine group.

-

C=O stretch: A strong absorption band around 1650-1700 cm⁻¹ for the carbonyl group of the amide.

-

C-N stretch: A peak in the range of 1200-1350 cm⁻¹.

-

Aromatic C-H and C=C stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern will be characteristic of the molecule's structure, with likely initial fragmentation involving the loss of the acetyl group or cleavage of the amide bond. The isotopic pattern of bromine (approximately equal intensity of ⁷⁹Br and ⁸¹Br isotopes) will be a key diagnostic feature in the mass spectrum.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the acetylation of 3-amino-5-bromopyridine. The precursor, 3-amino-5-bromopyridine, can be synthesized from 5-bromonicotinamide via a Hofmann rearrangement.

Step 1: Synthesis of 3-amino-5-bromopyridine

A detailed protocol for the synthesis of 3-amino-5-bromopyridine from 5-bromonicotinamide has been described. This method involves reacting 5-bromonicotinamide with bromine in a cooled aqueous solution of sodium hydroxide. The reaction mixture is then heated, and after workup and purification, 3-amino-5-bromopyridine is obtained as a solid.

Step 2: Acetylation of 3-amino-5-bromopyridine

The following is a general procedure for the acetylation of an aminopyridine derivative, which can be adapted for the synthesis of the title compound.

Materials:

-

3-amino-5-bromopyridine

-

Acetic anhydride or Acetyl chloride

-

A suitable base (e.g., pyridine or triethylamine)

-

An inert solvent (e.g., dichloromethane or tetrahydrofuran)

Procedure:

-

Dissolve 3-amino-5-bromopyridine in the chosen inert solvent.

-

Add the base to the solution.

-

Slowly add acetic anhydride or acetyl chloride to the reaction mixture, typically at a reduced temperature (e.g., 0 °C).

-

Allow the reaction to stir at room temperature until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent.

-

Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of N-(5-bromopyridin-3-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound, N-(5-bromopyridin-3-yl)acetamide. This molecule is of interest to researchers in medicinal chemistry and drug development as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This document outlines a common synthetic route and the analytical techniques used to confirm the structure and purity of the final product.

Synthesis of this compound

The synthesis of this compound is typically achieved through the acetylation of 3-amino-5-bromopyridine. This reaction involves the treatment of the primary amine with an acetylating agent, most commonly acetic anhydride, in the presence of a base such as pyridine. Pyridine serves as both a solvent and a catalyst, activating the acetic anhydride and neutralizing the acetic acid byproduct.

Reaction Scheme:

Experimental Protocol:

A general and effective protocol for the acetylation of an amino-pyridine derivative is as follows.[1] Please note that specific reaction conditions such as temperature, reaction time, and purification methods may require optimization for this particular substrate.

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-5-bromopyridine (1.0 equivalent) in pyridine (5-10 mL per gram of amine).

-

Addition of Reagent: Cool the solution to 0 °C using an ice bath. To this stirred solution, add acetic anhydride (1.1-1.5 equivalents) dropwise, ensuring the temperature remains low during the addition.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography on silica gel.

Yield and Physical Properties:

While a specific literature value for the yield of this compound was not found in the public domain, similar acetylation reactions of aminopyridines typically proceed in good to excellent yields (70-95%), depending on the specific conditions and the purity of the starting materials. The physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₇BrN₂O | [2][3] |

| Molecular Weight | 215.05 g/mol | [2][3] |

| CAS Number | 15862-46-1 | [2][3] |

| Appearance | Expected to be a solid | |

| Melting Point | Not available in cited literature | |

| Purity | Typically >98% from commercial suppliers | [2] |

Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl and amide protons of the acetamide group.

-

Aromatic Protons: Three signals in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the three protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the positions of the bromo and acetamido substituents.

-

Amide Proton (-NH): A broad singlet in the downfield region (typically δ 8.0-10.0 ppm), which is exchangeable with D₂O.

-

Methyl Protons (-CH₃): A sharp singlet in the upfield region (typically δ 2.0-2.5 ppm) integrating to three protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon (-C=O): A signal in the downfield region (typically δ 168-172 ppm).

-

Aromatic Carbons: Five signals in the aromatic region (typically δ 110-160 ppm) corresponding to the five carbons of the pyridine ring. The carbon attached to the bromine atom will be significantly influenced.

-

Methyl Carbon (-CH₃): A signal in the upfield region (typically δ 20-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the key functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amide) | 3200-3400 |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-3000 |

| C=O Stretch (Amide I) | 1650-1690 |

| N-H Bend (Amide II) | 1510-1570 |

| C-N Stretch | 1200-1350 |

| C-Br Stretch | 500-650 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₇H₇BrN₂O), the expected molecular ion peak [M]⁺ would be observed at m/z 214 and 216 with an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom due to its isotopic distribution (⁷⁹Br and ⁸¹Br).

Logical Workflow and Pathway Diagrams

The synthesis and characterization of this compound follow a logical progression, as illustrated in the diagrams below.

References

A Technical Guide to N-(5-bromopyridin-3-yl)acetamide (CAS: 15862-46-1)

An In-Depth Profile for Medicinal Chemistry and Drug Development Professionals

Introduction

N-(5-bromopyridin-3-yl)acetamide is a halogenated pyridine derivative that serves as a crucial organic building block in the field of medicinal chemistry and materials science.[1] Its structure, featuring a pyridine core with an acetamide group and a bromine atom, makes it a versatile intermediate for the synthesis of more complex molecules. The bromine atom, in particular, provides a reactive handle for various cross-coupling reactions, enabling the construction of diverse molecular scaffolds. This guide provides a comprehensive overview of its chemical properties, a representative synthesis protocol, and its potential applications, with a focus on its role in the development of targeted therapeutics.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Reference |

| CAS Number | 15862-46-1 | [1][2][3] |

| Molecular Formula | C₇H₇BrN₂O | [1][2][3] |

| Molecular Weight | 215.05 g/mol | [1][3] |

| IUPAC Name | This compound | [3] |

| Canonical SMILES | CC(=O)NC1=CN=CC(Br)=C1 | [3] |

| InChI Key | GZNHKIAWCLFFHP-UHFFFAOYSA-N | [3] |

| Purity (Typical) | ≥98% | [1][3] |

| Physical State | Solid | [4] |

Synthesis and Experimental Protocols

This compound is typically synthesized through the acetylation of its corresponding amine precursor, 5-bromopyridin-3-amine. The following is a detailed, representative protocol based on standard procedures for the acetylation of similar amino-pyridines.[5]

Representative Synthesis: Acetylation of 5-bromopyridin-3-amine

This procedure involves the reaction of 5-bromopyridin-3-amine with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base to neutralize the acid byproduct.

Materials:

-

5-bromopyridin-3-amine

-

Acetyl chloride (or Acetic Anhydride)

-

Pyridine (or another non-nucleophilic base, e.g., Triethylamine)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromopyridin-3-amine (1.0 eq) in anhydrous dichloromethane (DCM).

-

Base Addition: Add pyridine (1.5 eq) to the solution and cool the mixture to 0 °C using an ice bath.

-

Acetylation: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

The logical flow of the representative synthesis is illustrated below.

Applications in Research and Drug Development

While this compound itself is not typically an active pharmaceutical ingredient (API), it is a highly valuable intermediate for synthesizing biologically active molecules.[1]

Role as a Synthetic Intermediate

The primary application of this compound is as a building block. The bromine atom at the 5-position of the pyridine ring is particularly significant as it readily participates in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the facile introduction of various aryl, heteroaryl, or alkyl groups, providing a powerful strategy for generating large libraries of compounds for drug discovery screening.

Target-Oriented Synthesis: PIM Kinase Inhibitors

Derivatives of N-(pyridin-3-yl)acetamide have been identified as potent inhibitors of Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.[6] PIM kinases (PIM-1, PIM-2, and PIM-3) are a family of serine/threonine kinases that are overexpressed in various hematological and solid tumors. They play a crucial role in cell survival, proliferation, and apoptosis resistance, making them attractive targets for cancer therapy.[6] this compound serves as a key precursor for developing such inhibitors, where the bromo-substituent can be replaced to explore structure-activity relationships (SAR) and optimize potency and selectivity.

PIM-1 Signaling Pathway Context

To understand the therapeutic relevance, it is useful to visualize the pathway in which potential derivatives of this compound may act. The diagram below shows a simplified representation of the PIM-1 kinase signaling pathway and its role in promoting cell survival.

As shown, PIM-1 phosphorylates and inactivates the pro-apoptotic protein Bad. This relieves the inhibition of anti-apoptotic proteins like Bcl-2, ultimately suppressing apoptosis and promoting cell survival. Inhibitors derived from this compound can block PIM-1 activity, restoring the apoptotic process in cancer cells.

Conclusion

This compound (CAS: 15862-46-1) is a synthetically valuable heterocyclic compound. Its straightforward synthesis and the reactive nature of its bromine substituent make it an ideal starting material for the creation of diverse chemical entities. Its established role in the synthesis of kinase inhibitors, particularly for the PIM kinase family, underscores its importance for professionals in drug discovery and development. This guide provides the core technical information required to effectively utilize this versatile building block in research endeavors.

References

Spectroscopic Characterization of N-(5-bromopyridin-3-yl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound N-(5-bromopyridin-3-yl)acetamide. Due to the absence of publicly available experimental spectra, this document focuses on predicted spectroscopic values for 1H NMR, 13C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Additionally, it outlines standardized experimental protocols for obtaining such data, serving as a valuable resource for the synthesis and characterization of this and related compounds.

Chemical Structure

The chemical structure of this compound is presented below, illustrating the atom numbering used for the NMR assignments.

Caption: Chemical structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and analysis of similar chemical structures.

Table 1: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| CH₃ | 2.1 - 2.3 | Singlet (s) | 3H |

| H-2' | 8.5 - 8.7 | Doublet (d) | 1H |

| H-4' | 8.2 - 8.4 | Triplet (t) or Doublet of Doublets (dd) | 1H |

| H-6' | 8.7 - 8.9 | Doublet (d) | 1H |

| NH | 7.5 - 8.5 | Broad Singlet (br s) | 1H |

Table 2: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 (CH₃) | 24 - 26 |

| C-1 (C=O) | 168 - 170 |

| C-5' (C-Br) | 118 - 122 |

| C-3' (C-NH) | 138 - 142 |

| C-4' | 125 - 129 |

| C-2' | 145 - 148 |

| C-6' | 148 - 152 |

Table 3: Predicted IR Absorption Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| N-H | 3250 - 3350 | Stretch |

| C-H (aromatic) | 3000 - 3100 | Stretch |

| C-H (aliphatic) | 2850 - 3000 | Stretch |

| C=O (amide) | 1660 - 1690 | Stretch |

| C=C, C=N (aromatic) | 1400 - 1600 | Stretch |

| N-H | 1550 - 1640 | Bend |

| C-N | 1200 - 1350 | Stretch |

| C-Br | 500 - 600 | Stretch |

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 214/216 | Molecular ion peak, showing isotopic pattern for one bromine atom. |

| [M-CH₂CO]⁺ | 172/174 | Loss of a ketene molecule. |

| [M-COCH₃]⁺ | 171/173 | Loss of an acetyl group. |

| [C₅H₃BrN]⁺ | 156/158 | Bromopyridine fragment. |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data. Instrument parameters may need to be optimized for the specific sample and equipment.

¹H and ¹³C NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR.[1]

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1]

-

Filter the solution through a pipette with a small plug of glass wool into a clean NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[2]

-

For ¹H NMR , acquire the spectrum using a standard single-pulse experiment.

-

For ¹³C NMR , acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[2]

-

Set the number of scans to achieve an adequate signal-to-noise ratio.

-

Use a relaxation delay (d1) of 1-2 seconds for qualitative spectra.[2]

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the resulting spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).[2]

-

Perform baseline correction.

Infrared (IR) Spectroscopy

This protocol describes the thin solid film method.[3]

Sample Preparation:

-

Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like methylene chloride or acetone.[3]

-

Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.

-

Apply a drop of the solution to the center of the salt plate and allow the solvent to evaporate completely, leaving a thin film of the solid sample.[3]

Data Acquisition:

-

Place the salt plate in the sample holder of the FTIR spectrometer.

-

Acquire the background spectrum.

-

Acquire the sample spectrum.

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction:

-

The sample is introduced into the ion source, often after being vaporized. For solid samples, a direct insertion probe may be used.[4]

Ionization:

-

In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[5][6][7]

-

This bombardment ejects an electron from the molecule, creating a positively charged molecular ion ([M]⁺).[6]

-

The excess energy from the electron impact causes the molecular ion to fragment into smaller, charged ions.[5][6]

Mass Analysis and Detection:

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis of this compound.

Caption: General workflow for NMR spectroscopy.

Caption: Predicted electron ionization mass spectrometry fragmentation pathway.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. benchchem.com [benchchem.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Electron ionization - Wikipedia [en.wikipedia.org]

- 5. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

N-(5-bromopyridin-3-yl)acetamide: A Versatile Synthetic Building Block for Drug Discovery and Materials Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: N-(5-bromopyridin-3-yl)acetamide is a key synthetic intermediate that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique structural features, comprising a pyridine ring functionalized with both a bromine atom and an acetamido group, render it a versatile building block for the construction of complex molecular architectures. The bromine atom serves as a convenient handle for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents, while the acetamido group can influence the molecule's solubility, hydrogen bonding capacity, and overall biological activity. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, complete with detailed experimental protocols and tabulated data to support its use in research and development.

Chemical Properties and Spectroscopic Data

This compound is a solid at room temperature with a molecular formula of C₇H₇BrN₂O and a molecular weight of 215.05 g/mol .[1][2] Its key physical and spectroscopic properties are summarized in the tables below.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 15862-46-1 | [1][2] |

| Molecular Formula | C₇H₇BrN₂O | [1][2] |

| Molecular Weight | 215.05 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Appearance | Solid | |

| Melting Point | 132-135 °C | [3] |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR | Data not available in search results. |

| ¹³C NMR | Data not available in search results. |

| IR (Infrared) | Data not available in search results. |

| Mass Spec (MS) | Data not available in search results. |

Note: Specific spectroscopic data for this compound was not found in the provided search results. The data for similar acetamide compounds can be used as a reference for expected peak locations.[4][5][6][7][8][9][10][11][12]

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from the commercially available 5-bromonicotinamide. The first step involves a Hofmann rearrangement to produce 3-amino-5-bromopyridine, which is then acetylated to yield the final product.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Amino-5-bromopyridine [13]

-

Materials: 5-bromonicotinamide, sodium hydroxide (NaOH), bromine (Br₂), water, tetrahydrofuran (THF), tert-butyl methyl ether.

-

Procedure:

-

Prepare a pre-cooled aqueous solution of sodium hydroxide.

-

To this solution, add bromine, followed by the addition of 5-bromonicotinamide.

-

Allow the reaction mixture to warm to room temperature and then heat at 70°C for 1 hour.

-

After cooling, treat the aqueous phase with saturated brine and extract with a 1:1 mixture of THF and tert-butyl methyl ether.

-

Combine the organic phases, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography (eluent: heptane/ethyl acetate 1:1) to obtain 3-amino-5-bromopyridine.

-

-

Yield: 70%[13]

Step 2: Synthesis of this compound [14]

-

Materials: 3-amino-5-bromopyridine, acetyl chloride or acetic anhydride, a suitable base (e.g., triethylamine or pyridine), and an appropriate solvent (e.g., dichloromethane or acetone).

-

Procedure:

-

Dissolve 3-amino-5-bromopyridine in the chosen solvent.

-

Add the base to the solution.

-

Slowly add acetyl chloride or acetic anhydride to the mixture while stirring at room temperature.

-

Continue stirring for one hour.

-

Quench the reaction with water or a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization or column chromatography.

-

-

Yield: High yields are generally expected for this type of reaction.

Applications as a Synthetic Building Block

The bromine atom on the pyridine ring of this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.

Caption: Key cross-coupling reactions utilizing this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between the bromopyridine core and various aryl or heteroaryl boronic acids or esters.

-

General Protocol:

-

In a reaction vessel, combine this compound, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

-

Degas the mixture and heat under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

-

After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.

-

Buchwald-Hartwig Amination

This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 5-position of the pyridine ring.[1][7][15][16][17]

-

General Protocol:

-

Combine this compound, the desired amine, a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., BINAP, Xantphos), and a base (e.g., NaOtBu or K₃PO₄) in a glovebox or under an inert atmosphere.[1][15]

-

Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Heat the reaction mixture with stirring until completion.

-

After cooling, quench the reaction, and perform an extractive workup.

-

Purify the product by column chromatography.

-

Sonogashira Coupling

The Sonogashira coupling is used to form a carbon-carbon bond between the bromopyridine and a terminal alkyne, leading to the synthesis of pyridyl-alkyne derivatives.[18][19][20]

-

General Protocol:

-

To a solution of this compound in a suitable solvent (e.g., THF, DMF, or an amine base like triethylamine), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and the terminal alkyne.

-

Add a base, such as an amine, to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until completion.

-

After completion, perform a workup by diluting with an organic solvent, washing with aqueous solutions, and drying the organic layer.

-

Purify the product by column chromatography.

-

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its straightforward preparation and the reactivity of the bromine atom in a range of powerful cross-coupling reactions make it an attractive starting material for the synthesis of a diverse array of complex molecules. This guide has provided the essential information for researchers to effectively utilize this compound in their synthetic endeavors, from its preparation to its application in key carbon-carbon and carbon-nitrogen bond-forming reactions. The provided protocols and data serve as a solid foundation for the exploration of new derivatives with potential applications in drug discovery and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. rsc.org [rsc.org]

- 5. 15862-46-1 | this compound - Moldb [moldb.com]

- 6. bmse000825 Acetamide at BMRB [bmrb.io]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Acetamide [webbook.nist.gov]

- 9. Acetamide [webbook.nist.gov]

- 10. Acetamide(60-35-5) 13C NMR spectrum [chemicalbook.com]

- 11. Acetamide(60-35-5) 1H NMR spectrum [chemicalbook.com]

- 12. 15862-46-1|this compound|BLD Pharm [bldpharm.com]

- 13. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 14. heteroletters.org [heteroletters.org]

- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 19. scirp.org [scirp.org]

- 20. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity of the Bromine Atom in N-(5-bromopyridin-3-yl)acetamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-bromopyridin-3-yl)acetamide is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The reactivity of its bromine atom at the C5 position of the pyridine ring allows for a wide array of synthetic transformations, primarily through palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the reactivity of this bromine atom, detailing its participation in key C-C and C-N bond-forming reactions. This document includes summaries of quantitative data, detailed experimental protocols for seminal reactions, and visualizations of reaction mechanisms and workflows to facilitate a deeper understanding and practical application of this compound in research and development.

Introduction

The pyridine scaffold is a ubiquitous motif in pharmaceuticals and functional materials. Substitution at various positions on the pyridine ring allows for the fine-tuning of a molecule's physicochemical and biological properties. This compound, in particular, offers a strategic point of functionalization through its bromine atom. This halogen is readily displaced in a variety of cross-coupling reactions, making it a valuable precursor for the synthesis of complex molecular architectures. This guide will focus on the principal reactions that leverage the reactivity of this bromine atom, providing researchers with the necessary information to effectively utilize this compound in their synthetic endeavors.

General Reactivity and Electronic Considerations

The bromine atom at the 5-position of the this compound ring is susceptible to displacement via transition metal-catalyzed cross-coupling reactions. The pyridine nitrogen atom and the acetamido group influence the electronic properties of the ring, affecting the reactivity of the C-Br bond. The electron-withdrawing nature of the pyridine nitrogen deactivates the ring towards electrophilic aromatic substitution but activates the C-Br bond towards oxidative addition to a low-valent transition metal catalyst, such as palladium(0). This is a critical step in many cross-coupling catalytic cycles.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom of this compound is an excellent handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are foundational in modern organic synthesis due to their broad substrate scope and functional group tolerance.[1]

A general workflow for these reactions is depicted below:

Caption: General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organoboron species (typically a boronic acid or ester) with a halide.[2] This reaction is widely used due to the stability and low toxicity of the boron reagents.[2]

Caption: Suzuki-Miyaura coupling of this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15 | Moderate to Good |

| Heteroarylboronic acid | Pd(dppf)Cl₂ (2) | - | K₂CO₃ | Dimethoxyethane | 80 | 2 | Good |

| Alkylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (2.2) | CsF | DME | 80 | 24 | Good |

Note: Yields are based on analogous systems and may vary for this compound.[3][4]

-

To a dry reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

-

Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

-

Stir the reaction mixture at 80-90 °C.

-

Monitor the reaction progress using TLC or LC-MS.

-

Upon completion (typically 12-24 hours), cool the mixture to room temperature.

-

Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an amine with an aryl halide.[1] This reaction is of great importance in the synthesis of pharmaceuticals, many of which are aryl amines.[1]

Caption: Buchwald-Hartwig amination of this compound.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Primary/Secondary Alkylamine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 12-24 | Moderate to Good |

| Aniline Derivatives | Pd(OAc)₂ (1-5) | Xantphos (1-5) | Cs₂CO₃ | Dioxane | 110 | 12 | 40-51 |

| Ammonia equivalent | Pd₂(dba)₃ (1) | RuPhos (2) | LiHMDS | Toluene | 100 | 18 | Good |

Note: Yields are based on analogous systems and may vary for this compound.[5][6]

-

In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide) to a dry reaction vessel.

-

Add this compound and the amine coupling partner.

-

Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Seal the vessel and heat the mixture with stirring.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Filter, concentrate, and purify the residue by column chromatography.[7]

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[8] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes.[8][9]

Caption: Sonogashira coupling of this compound.

Table 3: Representative Conditions for Sonogashira Coupling

| Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 72-96 |

| Alkylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | Good |

| Silylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Piperidine | Toluene | 80 | 12 | Good |

Note: Yields are based on analogous systems and may vary for this compound.[10]

-

To a solution of this compound (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent (e.g., DMF or THF), add the base (e.g., triethylamine).

-

Degas the solution by bubbling with an inert gas for 15-20 minutes.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and the copper(I) co-catalyst (e.g., CuI).

-

Heat the reaction mixture to the desired temperature under an inert atmosphere.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture, filter off any solids, and concentrate the filtrate.

-

Take up the residue in an organic solvent and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

Other Cross-Coupling Reactions

The bromine atom in this compound can also participate in other important cross-coupling reactions, further expanding its synthetic utility.

-

Heck Reaction: Couples the bromopyridine with an alkene to form a substituted alkene.[11][12]

-

Stille Coupling: Reacts the bromopyridine with an organostannane reagent.[13][14]

-

Negishi Coupling: Involves the reaction with an organozinc reagent.[15][16]

-

Cyanation: Introduction of a nitrile group, often using a palladium catalyst and a cyanide source.[17][18]

Table 4: Overview of Other Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Key Features |

| Heck | Alkene (e.g., acrylates, styrenes) | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | Forms C(sp²)-C(sp²) bonds; high stereoselectivity.[12] |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ or Pd₂(dba)₃/Ligand | Tolerates a wide range of functional groups.[14][19] |

| Negishi | Organozinc (R-ZnX) | Pd(0) or Ni(0) complexes | High reactivity of organozinc reagents.[15][20] |

| Cyanation | Cyanide source (e.g., Zn(CN)₂) | Pd(0) complexes (e.g., Pd(PPh₃)₄) | Provides access to valuable nitrile intermediates.[21][22] |

Conclusion

This compound is a highly valuable synthetic intermediate due to the versatile reactivity of its bromine atom. The susceptibility of the C-Br bond to oxidative addition allows for its participation in a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, Stille, Negishi, and cyanation reactions. This guide has provided an overview of these transformations, including representative experimental conditions and mechanistic diagrams, to serve as a valuable resource for researchers in drug discovery and materials science. The ability to readily introduce diverse substituents at the 5-position of the pyridine ring underscores the importance of this compound as a key building block in modern organic synthesis.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | MDPI [mdpi.com]

- 10. scirp.org [scirp.org]

- 11. Heck reaction - Wikipedia [en.wikipedia.org]

- 12. Heck Reaction [organic-chemistry.org]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. Stille Coupling [organic-chemistry.org]

- 15. Negishi coupling - Wikipedia [en.wikipedia.org]

- 16. Negishi Coupling [organic-chemistry.org]

- 17. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. chemistry.illinois.edu [chemistry.illinois.edu]

- 19. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Strategic Utility of N-(5-bromopyridin-3-yl)acetamide in the Synthesis of Novel Heterocycles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-bromopyridin-3-yl)acetamide has emerged as a versatile and highly valuable building block in modern synthetic organic chemistry, particularly for the construction of novel and complex heterocyclic scaffolds. Its unique electronic properties and strategically positioned functional groups—a reactive bromine atom amenable to cross-coupling reactions, an acetamido group that can direct or participate in cyclization, and a pyridine core prevalent in pharmacologically active molecules—make it an ideal starting material for generating diverse molecular architectures. This technical guide provides a comprehensive overview of the application of this compound in the synthesis of innovative heterocycles through key palladium-catalyzed cross-coupling reactions and subsequent cyclization strategies. Detailed experimental protocols, quantitative data summaries, and visual representations of reaction pathways are presented to facilitate its practical application in research and drug development.

Introduction: The Versatility of the 3-Acetamidopyridine Scaffold

The pyridine ring is a fundamental structural motif in a vast number of FDA-approved drugs and biologically active compounds.[1] The nitrogen atom within the ring acts as a hydrogen bond acceptor and can engage in crucial π-π stacking interactions with biological targets, enhancing binding affinity and specificity.[1] Furthermore, the pyridine scaffold offers opportunities for chemical modification to fine-tune pharmacokinetic properties such as metabolic stability and cellular permeability.[1]

This compound, specifically, offers a synthetically advantageous handle at the 5-position. The bromine atom serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, vinyl, and amino substituents. This strategic functionalization is a cornerstone for building molecular complexity and accessing novel chemical space.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are powerful tools for C-C and C-N bond formation.[2] this compound is an excellent substrate for several of these transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for forming biaryl and hetero-biaryl structures by reacting an organoboron compound with a halide.[3] this compound and its analogs readily participate in this reaction to yield substituted pyridines, which can serve as precursors to more complex heterocyclic systems.[4]

Table 1: Suzuki-Miyaura Coupling of N-[5-bromo-2-methylpyridin-3-yl]acetamide with Various Arylboronic Acids [4]

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | 3,5-Dimethylphenylboronic acid | N-[5-(3,5-Dimethylphenyl)-2-methylpyridin-3-yl]acetamide | 75 |

| 2 | 4-Methoxyphenylboronic acid | N-[5-(4-Methoxyphenyl)-2-methylpyridin-3-yl]acetamide | 80 |

| 3 | 4-Chlorophenylboronic acid | N-[5-(4-Chlorophenyl)-2-methylpyridin-3-yl]acetamide | 72 |

| 4 | 4-Fluorophenylboronic acid | N-[5-(4-Fluorophenyl)-2-methylpyridin-3-yl]acetamide | 78 |

Note: The data is for a close structural analog, N-[5-bromo-2-methylpyridin-3-yl]acetamide, and provides a strong indication of expected yields for this compound under similar conditions.[4]

-

Reaction Setup: In a dry round-bottom flask or reaction vial, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄) (2.0 eq).

-

Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 5 mL total solvent per 1 mmol of the bromo-pyridine).

-

Reaction: Stir the mixture at 85–95 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[3][4]

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, which are versatile intermediates for further transformations.[5] This reaction offers a direct method to introduce vinyl groups onto the pyridine ring of this compound.

Table 2: General Conditions for the Heck Reaction with Bromopyridines

| Parameter | Condition |

| Catalyst | Pd(OAc)₂ (1-5 mol %) |

| Ligand | PPh₃ (2-10 mol %) or Phosphine-free |

| Base | K₂CO₃, Et₃N, or other organic/inorganic bases |

| Solvent | DMF, NMP, or aqueous media |

| Temperature | 80-140 °C |

| Alkene | Styrene, acrylates, etc. (1.5 eq) |

Note: Conditions are generalized from protocols for similar bromopyridine substrates and may require optimization.[6]

-

Reaction Setup: To a dry Schlenk tube, add this compound (1.0 eq), Pd(OAc)₂ (e.g., 2 mol %), PPh₃ (e.g., 4 mol %), and a base (e.g., K₂CO₃, 2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

-

Solvent and Alkene Addition: Add an anhydrous solvent (e.g., DMF) followed by the alkene (1.5 eq) via syringe.

-

Reaction: Heat the mixture to 100–120 °C. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purification: Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[2] This reaction is instrumental in introducing primary or secondary amines at the 5-position of the pyridine ring, opening pathways to a wide range of nitrogen-containing heterocycles.[7]

Table 3: Typical Conditions for Buchwald-Hartwig Amination of Bromopyridines

| Parameter | Condition |

| Catalyst Precursor | Pd₂(dba)₃ (1-2 mol %) or Pd(OAc)₂ (2-4 mol %) |

| Ligand | BINAP, Xantphos, or RuPhos (2-5 mol %) |

| Base | NaOtBu, LiHMDS, or Cs₂CO₃ (1.5-2.5 eq) |

| Solvent | Toluene, THF, or 1,4-Dioxane (anhydrous) |

| Temperature | 80-110 °C |

| Amine | Primary or secondary amine (1.1-1.5 eq) |

Note: These are general conditions derived from protocols for various bromopyridines and should be optimized for specific substrates.[7][8]

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine the palladium precursor (e.g., Pd₂(dba)₃), the ligand (e.g., BINAP), and the base (e.g., NaOtBu).

-

Reactant Addition: Add this compound (1.0 eq).

-

Solvent and Amine Addition: Add anhydrous toluene, followed by the amine coupling partner (1.1-1.5 eq) via syringe.

-

Degassing: Subject the mixture to three cycles of vacuum-backfill with the inert gas.

-

Reaction: Heat the mixture to 100–110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[7]

-

Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent, wash with brine, dry, and concentrate.

-

Purification: Purify the crude product by column chromatography on silica gel.

References

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Heck Reaction [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Structure-Activity Relationship (SAR) of N-(pyridin-3-yl)acetamide Derivatives as PIM-1 Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of a series of N-(pyridin-3-yl)acetamide derivatives investigated as potential inhibitors of PIM-1 kinase, a key proto-oncogene implicated in various human cancers. While the initial topic of interest was N-(5-bromopyridin-3-yl)acetamide derivatives, the available scientific literature focuses on the SAR of the non-brominated N-(pyridin-3-yl)acetamide core. The insights derived from these studies, however, provide a crucial foundation for the future design of analogs, including those with halogen substitutions on the pyridine ring.

This document details the critical PIM-1 signaling pathway, summarizes quantitative biological data, outlines comprehensive experimental protocols for synthesis and evaluation, and presents logical workflows to guide further research in this area.

The PIM-1 Kinase Signaling Pathway

PIM-1 is a constitutively active serine/threonine kinase that acts as a downstream effector of the JAK/STAT pathway, a critical signaling cascade initiated by cytokines and growth factors.[1][2] Upon activation, STAT transcription factors (primarily STAT3 and STAT5) translocate to the nucleus and induce the expression of target genes, including PIM1. The translated PIM-1 kinase then phosphorylates a multitude of downstream substrates involved in cell cycle progression, proliferation, and the inhibition of apoptosis.[3][4][5] Key targets include c-Myc, p21, and the pro-apoptotic protein Bad, making PIM-1 a significant target for cancer therapy.[3][4][5]

Structure-Activity Relationship (SAR) Analysis

A study involving a series of triazole-clubbed pyrimidine derivatives with an N-(pyridin-3-yl)acetamide core revealed their potential as anticancer agents through the inhibition of PIM-1 kinase. The compounds were evaluated for their cytotoxic activity against the A549 human lung cancer cell line.

Data Presentation

The following table summarizes the in vitro anticancer activity of the synthesized N-(pyridin-3-yl)acetamide derivatives.

| Compound ID | R-Group (Substitution on phenyl ring) | IC₅₀ (µM) against A549 Cells |

| RDg | 4-chloro | 15.70 |

| RDa | H | 88.27 |

| RDb | 2-chloro | 60.15 |

| RDc | 3-chloro | 45.32 |

| RDd | 2,4-dichloro | 30.88 |

| RDe | 3,4-dichloro | 25.19 |

| RDf | 2,5-dichloro | 28.71 |

| RDh | 4-fluoro | 70.43 |

| RDi | 4-bromo | 20.11 |

| RDj | 4-nitro | 35.64 |

| RDk | 4-methyl | 80.21 |

| RDl | 4-methoxy | 85.10 |

| RDm | 3,4,5-trimethoxy | 50.76 |

| Erlotinib | (Standard Drug) | 10.10 |

| Data extracted from a study on triazole-clubbed pyrimidine derivatives screened against the A549 lung cancer cell line.[6] |

Key SAR Insights

The analysis of the IC₅₀ values provides the following critical insights into the structure-activity relationship:

-

Halogen Substitution: The presence and position of halogen substituents on the terminal phenyl ring significantly influence cytotoxic activity.

-

The unsubstituted compound (RDa) showed the lowest activity (IC₅₀ = 88.27 µM).[6]

-

A single chloro-substitution was most effective at the para-position (RDg, 4-chloro) with an IC₅₀ of 15.70 µM, demonstrating the highest potency in the series.[6] Activity for ortho- (RDb) and meta- (RDc) chloro isomers was considerably lower.

-

Dichlorination generally improved activity over the unsubstituted analog, with the 3,4-dichloro derivative (RDe) being the most potent among the disubstituted compounds.[6]

-

A 4-bromo substitution (RDi) also conferred potent activity, comparable to the 4-chloro analog.[6]

-

-

Electronic Effects:

-

Electron-withdrawing groups (EWGs) like chloro, bromo, and nitro generally led to better activity than electron-donating groups (EDGs).

-

The potent 4-nitro derivative (RDj) outperformed compounds with EDGs like methyl (RDk) and methoxy (RDl), which had some of the lowest activities in the series.[6]

-

-

Steric Factors: The bulky 3,4,5-trimethoxy substitution (RDm) resulted in moderate activity, suggesting that steric hindrance might play a role in receptor binding.[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of N-(pyridin-3-yl)acetamide derivatives.

General Synthesis of N-pyridin-3-yl Acetamide Derivatives

A common method for synthesizing amide derivatives involves the condensation reaction between an acid chloride and an amine.[7]

Materials:

-

Substituted phenylacetic acid

-

Thionyl chloride (SOCl₂)

-

3-Aminopyridine

-

Dry Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Pyridine (as base)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Acid Chloride Formation: To a solution of the appropriately substituted phenylacetic acid (1.0 eq) in dry DCM, add thionyl chloride (1.2 eq) dropwise at 0°C. Stir the reaction mixture at room temperature for 2-3 hours until the evolution of gas ceases. The solvent and excess thionyl chloride are then removed under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.

-

Amide Coupling: Dissolve the crude acid chloride in dry THF. In a separate flask, dissolve 3-aminopyridine (1.0 eq) and triethylamine (1.5 eq) in dry THF. Add the acid chloride solution dropwise to the 3-aminopyridine solution at 0°C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-(pyridin-3-yl)acetamide derivative.

-

Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro PIM-1 Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP formed in a kinase reaction, which correlates with kinase activity.[8][9]

Materials:

-

Purified recombinant PIM-1 kinase

-

Kinase substrate (e.g., PIMtide)

-

ATP

-

ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA)

-

Test compounds (dissolved in DMSO)

-

384-well plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound solution or DMSO (for positive and negative controls). Add 5 µL of a mixture containing PIM-1 kinase and the kinase substrate.

-

Initiation: Start the kinase reaction by adding 2.5 µL of ATP solution. The final reaction volume is 10 µL.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Termination and ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ATP Generation and Luminescence: Add 20 µL of Kinase Detection Reagent to convert the ADP generated into ATP and catalyze a luciferase reaction. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to controls. Determine the IC₅₀ value by plotting the percent inhibition versus the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay) on A549 Cells

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[10][11]

Materials:

-

A549 human lung carcinoma cell line

-

Complete growth medium (e.g., F-12K Medium with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

Procedure:

-

Cell Seeding: Culture A549 cells to 70-80% confluency. Harvest the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[11]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the complete growth medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[10]

-

Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell viability.

References

- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]

- 6. researchgate.net [researchgate.net]

- 7. blazingprojects.com [blazingprojects.com]

- 8. benchchem.com [benchchem.com]

- 9. promega.com [promega.com]

- 10. benchchem.com [benchchem.com]

- 11. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

N-(5-bromopyridin-3-yl)acetamide: A Key Precursor for the Synthesis of Biologically Active Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-bromopyridin-3-yl)acetamide is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its unique structural features, particularly the presence of a bromine atom on the pyridine ring, make it an ideal precursor for the synthesis of a wide range of biologically active molecules through various cross-coupling reactions. This technical guide provides a comprehensive overview of the synthesis of this compound, its application in the development of potent kinase inhibitors, detailed experimental protocols, and a summary of the biological activities of its derivatives.

Introduction

The pyridine scaffold is a ubiquitous motif in numerous pharmaceuticals and biologically active compounds. The introduction of a bromine atom, as in this compound, provides a reactive handle for the facile introduction of diverse functionalities, enabling the exploration of vast chemical space in drug discovery programs. This precursor has gained prominence in the synthesis of targeted therapies, most notably as a key component in the development of BRAF inhibitors for the treatment of melanoma.

Synthesis of this compound

The synthesis of this compound is typically achieved through the acetylation of 3-amino-5-bromopyridine.

Experimental Protocol: Acetylation of 3-amino-5-bromopyridine

-

Materials:

-

3-amino-5-bromopyridine

-

Acetic anhydride

-

Pyridine (as solvent and base)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve 3-amino-5-bromopyridine (1.0 eq) in a mixture of pyridine and dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with dichloromethane.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Application in the Synthesis of BRAF Inhibitors

This compound and its derivatives are crucial intermediates in the synthesis of BRAF inhibitors, a class of targeted cancer therapeutics. The bromine atom allows for the key carbon-carbon bond formation, typically via a Suzuki-Miyaura cross-coupling reaction, to introduce the side chain necessary for potent BRAF inhibition. A prominent example is the synthesis of analogs of Vemurafenib, a BRAF V600E inhibitor.

Representative Experimental Workflow: Synthesis of a Vemurafenib Analog

The following diagram illustrates a typical workflow for the synthesis of a Vemurafenib analog, starting from a precursor similar to this compound.

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of N-(5-bromopyridin-3-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[1][2] This palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[1][3] This application note provides a detailed protocol for the Suzuki-Miyaura coupling of N-(5-bromopyridin-3-yl)acetamide with various arylboronic acids, a key transformation for the synthesis of novel pyridine derivatives with potential applications in drug discovery.[1] The N-acetyl group on the pyridine ring can influence the electronic properties and reactivity of the substrate, making a well-defined protocol essential for successful synthesis.

Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below:

Caption: General reaction scheme for the Suzuki-Miyaura coupling.

Experimental Protocol

This protocol is adapted from a procedure for the structurally similar N-[5-bromo-2-methylpyridine-3-yl]acetamide and is expected to provide good to moderate yields for the target molecule.[1]

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.1-1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium phosphate (K₃PO₄) (1.5-2.0 eq)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Schlenk flask or reaction vial

-

Magnetic stirrer and stir bar

-

Inert gas (Argon or Nitrogen) supply

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a dry Schlenk flask or reaction vial, add this compound (1.0 eq), the corresponding arylboronic acid (1.1-1.2 eq), and potassium phosphate (1.5-2.0 eq).

-

Add tetrakis(triphenylphosphine)palladium(0) (5 mol%) to the flask.

-

Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 2 mL of dioxane and 0.5 mL of water per 0.1 g of the starting acetamide).[1]

-

Stir the reaction mixture at 85-95 °C for 15 hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture and dilute the filtrate with ethyl acetate (50 mL).[1]

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(5-arylpyridin-3-yl)acetamide.

Quantitative Data Summary

The following table summarizes the yields obtained for the Suzuki-Miyaura coupling of the closely related N-[5-bromo-2-methylpyridine-3-yl]acetamide with various arylboronic acids.[1] These values provide an estimate of the expected yields for the coupling of this compound under similar conditions.

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | 3,5-Dimethylphenylboronic acid | N-[5-(3,5-Dimethylphenyl)-2-methylpyridin-3-yl]acetamide | Moderate to Good |

| 2 | 4-Methoxyphenylboronic acid | N-[5-(4-Methoxyphenyl)-2-methylpyridin-3-yl]acetamide | Moderate to Good |

| 3 | Phenylboronic acid | N-[2-Methyl-5-phenylpyridin-3-yl]acetamide | Moderate to Good |

Yields are reported as "moderate to good" in the source literature for a range of arylboronic acids.[1]

Experimental Workflow Diagram

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium complex.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Conclusion

The Suzuki-Miyaura coupling protocol detailed in this application note provides a reliable method for the synthesis of N-(5-arylpyridin-3-yl)acetamides. The reaction is expected to proceed with moderate to good yields under the specified conditions, offering a versatile route to a variety of substituted pyridine derivatives. This protocol serves as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the synthesis of novel compounds for biological evaluation.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of N-(5-bromopyridin-3-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-bromopyridin-3-yl)acetamide is a valuable building block in medicinal chemistry and materials science. The presence of a bromine atom on the pyridine ring allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities. These reactions are instrumental in the synthesis of novel compounds for drug discovery and development, as the pyridine scaffold is a common motif in many biologically active molecules. This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions of this compound.

General Considerations for Cross-Coupling Reactions

Successful palladium-catalyzed cross-coupling reactions are highly dependent on the careful selection and optimization of several key parameters:

-

Palladium Source: A variety of palladium sources can be used, including palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and palladium(II) chloride (PdCl₂). Pre-catalysts, which are more stable and readily form the active Pd(0) species, are also commonly employed.

-

Ligand: The choice of phosphine ligand is critical for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. The optimal ligand depends on the specific coupling reaction and substrates. Common ligands include triphenylphosphine (PPh₃), Xantphos, and various biaryl phosphines like SPhos and XPhos.

-